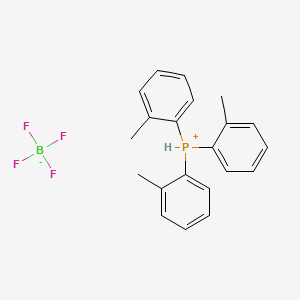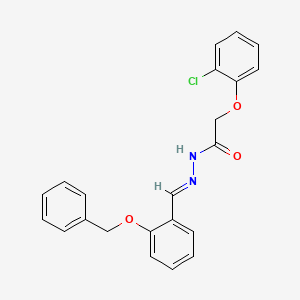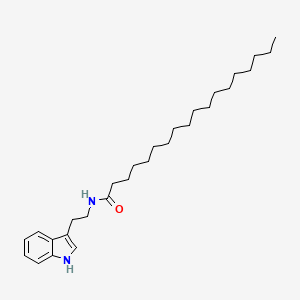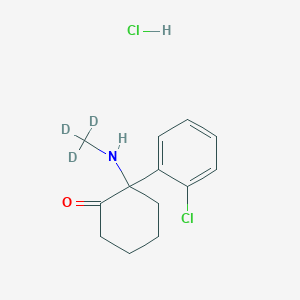
Tris(2-methylphenyl)phosphanium;tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri-o-tolylphosphine tetrafluoroborate is an organophosphorus compound with the molecular formula C21H21BF4P. It is commonly used as a ligand in various catalytic reactions, particularly in the field of organic synthesis . This compound is known for its stability and effectiveness in facilitating chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tri-o-tolylphosphine tetrafluoroborate can be synthesized through several methods. One common approach involves the reaction of tri-o-tolylphosphine with tetrafluoroboric acid. The reaction typically occurs under mild conditions and results in the formation of the desired tetrafluoroborate salt .
Industrial Production Methods
In industrial settings, the production of tri-o-tolylphosphine tetrafluoroborate often involves large-scale reactions using high-purity reagents. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Tri-o-tolylphosphine tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to regenerate the parent phosphine.
Substitution: The compound participates in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Transition metal catalysts, such as palladium and nickel, are often employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Regenerated tri-o-tolylphosphine.
Substitution: Various substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Tri-o-tolylphosphine tetrafluoroborate has a wide range of applications in scientific research:
Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is employed in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of tri-o-tolylphosphine tetrafluoroborate involves its role as a ligand in catalytic processes. It coordinates with transition metals to form stable complexes, which facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the transition metal catalyst .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(o-tolyl)phosphine: Similar in structure but lacks the tetrafluoroborate anion.
Triphenylphosphine: Another common phosphine ligand with different steric and electronic properties.
Uniqueness
Tri-o-tolylphosphine tetrafluoroborate is unique due to its combination of steric bulk and electronic properties, which make it particularly effective in certain catalytic reactions. Its stability and ease of handling further enhance its utility in various applications .
Eigenschaften
Molekularformel |
C21H22BF4P |
|---|---|
Molekulargewicht |
392.2 g/mol |
IUPAC-Name |
tris(2-methylphenyl)phosphanium;tetrafluoroborate |
InChI |
InChI=1S/C21H21P.BF4/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;2-1(3,4)5/h4-15H,1-3H3;/q;-1/p+1 |
InChI-Schlüssel |
GKILWVIIRMROID-UHFFFAOYSA-O |
Kanonische SMILES |
[B-](F)(F)(F)F.CC1=CC=CC=C1[PH+](C2=CC=CC=C2C)C3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid](/img/structure/B12055924.png)
azanium](/img/structure/B12055927.png)





![N'-[(E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12055969.png)

![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B12055980.png)



